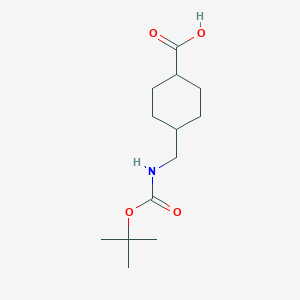

BOC-TRANEXAMIC ACID

Description

Historical Context of Tranexamic Acid (TXA) and its Derivatives in Chemical and Biomedical Sciences

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine (B10760008). scialert.net Its history is a compelling story of persistent scientific inquiry that began with a specific clinical need and evolved into a globally recognized essential medicine. parkcompounding.compatsnap.com

Tranexamic acid was discovered in the 1950s by Japanese researchers, the husband and wife team of Shosuke and Utako Okamoto. parkcompounding.commaternova.net At the time, postpartum hemorrhage was a major cause of maternal death in Japan, and their research was driven by the goal of finding a drug to control this severe bleeding. maternova.netlshtm.ac.uk They investigated substances that could inhibit the breakdown of fibrin, a key protein in the formation of blood clots. They knew that an enzyme called plasmin was responsible for breaking down these clots. lshtm.ac.uk

Their work initially identified the amino acid lysine as an inhibitor of this process. maternova.net Further research led them to synthesize epsilon-aminocaproic acid (EACA) and subsequently a much more potent compound, tranexamic acid, which they found to be 27 times more powerful than EACA. maternova.netlshtm.ac.uk They published their findings in 1962. parkcompounding.commaternova.net Despite the discovery, the researchers were initially unable to convince obstetricians to trial the drug for postpartum hemorrhage. parkcompounding.com Consequently, TXA was first marketed for controlling bleeding in other contexts, such as heavy menstrual bleeding and bleeding associated with dental procedures. parkcompounding.commaternova.net It was not until decades later that large-scale clinical trials confirmed its life-saving potential in trauma and postpartum hemorrhage, leading to its inclusion on the World Health Organization's list of essential medicines. parkcompounding.com

The development of tranexamic acid derivatives has been driven by the need to improve its physicochemical properties and enhance its delivery for various therapeutic applications. nih.gov While TXA is effective, its hydrophilic, zwitterionic nature can limit its absorption and penetration across biological membranes, such as the skin or the gastrointestinal tract. nih.govrsc.org

Researchers have synthesized numerous derivatives to overcome these limitations. A primary strategy has been the creation of prodrugs, which are inactive or less active molecules that are converted into the active parent drug (TXA) within the body. Common approaches include:

Esterification: Modifying the carboxylic acid group of TXA by creating various esters (e.g., alkyl esters, acyloxymethyl esters) can increase the molecule's lipophilicity. nih.govacs.org This enhanced lipophilicity is designed to improve absorption, particularly for topical or transdermal delivery to treat skin conditions like melasma. nih.govrsc.org Studies on butyl and octyl ester derivatives, for example, have shown significantly improved skin penetration compared to unmodified TXA. nih.gov

Amide and Carbamate (B1207046) Formation: Other modifications have targeted the amino group. For instance, N-phthaloyltranexamic acid has been synthesized for use in creating metal complexes. scialert.net Series of carbamic acid salts of TXA esters have also been developed as biodegradable transdermal permeation enhancers. nih.gov

These chemical modifications aim to create derivatives with improved bioavailability, sustained release profiles, or enhanced targeting to specific tissues, thereby expanding the therapeutic potential of tranexamic acid beyond its original applications. nih.govnih.gov

| Derivative Type | Modification Site | Purpose | Example |

|---|---|---|---|

| Alkyl Esters | Carboxyl group | Increase lipophilicity for enhanced skin delivery. nih.gov | Butyl tranexamate, Octyl tranexamate nih.gov |

| Acyloxymethyl Esters | Carboxyl group | Enhance oral absorption. nih.gov | (1-(isobutyryloxy)ethoxy)carbonyl tranexamic acid |

| N-Acyl Derivatives | Amino group | Create intermediates for further synthesis (e.g., metal complexes). scialert.net | N-phthaloyltranexamic acid scialert.net |

| Carbamic Acid Salts | Amino group (as part of a salt with an ester) | Act as biodegradable transdermal permeation enhancers. nih.gov | Carbamic acid salts of tranexamic acid esters nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKNJGFCSHZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347564 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-58-4, 27687-14-5 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Boc Tranexamic Acid and Its Analogs

Stereoselective Synthesis of Boc-Tranexamic Acid

The biological activity of tranexamic acid is intrinsically linked to its trans-stereochemistry. Therefore, controlling the stereoselectivity during synthesis is paramount. Methodologies are focused on establishing the desired configuration of the aminomethyl and carboxylic acid groups on the cyclohexane ring.

Enantioselective and Diastereoselective Approaches

The synthesis of tranexamic acid often results in a mixture of cis and trans isomers, from which the desired trans-isomer must be separated. Diastereoselective separation is a key strategy employed to isolate the therapeutically active isomer.

One notable approach involves a lipase-mediated diastereoselective separation of a cis/trans mixture of precursors. researchgate.net This enzymatic method offers a highly selective means to resolve the isomers, taking advantage of the stereospecificity of enzymes. Another common strategy involves catalytic hydrogenation of an unsaturated precursor, which typically yields an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids. The desired trans-isomer is then separated from the cis-isomer through purification techniques like recrystallization. derpharmachemica.com For instance, recrystallization from an acetone-water mixture has been shown to effectively separate the solid trans-isomer, leaving the cis-isomer in the filtrate.

Biocatalytic transamination has also emerged as a powerful tool for preparing α-amino acids with high diastereo- and enantioselectivity, suggesting potential applications in the synthesis of tranexamic acid precursors. researchgate.net

Control of trans- and cis-Isomers in Cyclohexane Systems

Achieving a high ratio of the trans-isomer is a primary goal in the synthesis of tranexamic acid. The greater thermodynamic stability of the trans di-equatorial conformation is often exploited to favor its formation. researchgate.net

Isomerization is a key technique used to enrich the trans-isomer content. For example, the isomerization of dimethyl cis/trans-1,4-cyclohexanedicarboxylate can be achieved using sodium methoxide in methanol at room temperature. This process leverages the thermodynamic preference for the more stable trans-isomer. researchgate.net High temperatures (190-250 °C) under acidic or alkaline conditions are also used to convert cis-isomers to the desired trans-isomer in later synthetic stages. researchgate.net

Separation of the isomers is another critical control point. Besides recrystallization, methods involving the differential solubility of isomer derivatives are employed. One such method involves converting the isomer mixture into their respective dihydrochlorides in a methanol solution, which allows for the recovery of a major amount of the trans-isomer. google.com Another purification technique involves selective crystallization of trans-4-aminomethylcyclohexane carboxylic acid as a trihydrate by treating the isomer mixture with water at temperatures below 21.5°C. google.com This method is effective because the corresponding hydrated cis-isomer does not appear to form. google.com

| Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Diastereoselective Separation | Enzymatic resolution of a cis/trans mixture of precursors. | Lipase PS, vinyl acetate, MTBE | researchgate.net |

| Isomerization | Conversion of a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate to favor the more stable trans isomer. | Sodium methoxide, Methanol, 25–30 °C | researchgate.net |

| Recrystallization | Separation of the trans-isomer from a cis/trans mixture based on differential solubility. | Acetone-water mixture | |

| Hydrate Crystallization | Selective crystallization of the trans-isomer as a trihydrate. | Water, Temperature < 21.5 °C | google.com |

Strategies for the Introduction of the Boc Protecting Group

The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step in the synthesis of Boc-tranexamic acid. chemimpex.comcymitquimica.com This group protects the amine functionality, allowing for selective reactions at other sites and enhancing the compound's solubility and stability for further synthetic manipulations. chemimpex.comcymitquimica.com

Reaction Conditions and Reagent Selection (e.g., Boc Anhydride)

The most widely used reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc anhydride or Boc₂O). jk-sci.com The N-tert-butoxycarbonylation of amines is typically conducted under either aqueous or anhydrous conditions. organic-chemistry.org

The reaction generally involves the nucleophilic attack of the amine on the Boc anhydride. jk-sci.comtotal-synthesis.com This process is often facilitated by a base to neutralize the acid byproduct and deprotonate the amine, enhancing its nucleophilicity. jk-sci.com

Commonly used reagents and conditions include:

Reagent: Di-tert-butyl dicarbonate (Boc₂O). jk-sci.com

Bases: Inorganic bases like sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (TEA). highfine.com

Solvents: A variety of solvents can be used, including tetrahydrofuran (THF), dichloromethane (B109758) (DCM), dioxane, water, and methanol. jk-sci.comhighfine.commychemblog.com

Catalysts: For amines with low nucleophilicity, a catalyst like 4-(dimethylamino)pyridine (DMAP) may be added to accelerate the reaction. highfine.commychemblog.com

Optimization for High Purity and Yield

To achieve high purity and yield, various optimized protocols for Boc protection have been developed. These methods aim to improve efficiency, chemoselectivity, and environmental friendliness.

Several catalytic systems have been shown to be highly effective:

Iodine: A catalytic amount of iodine under solvent-free, ambient temperature conditions provides an efficient and practical protocol for the protection of various amines. organic-chemistry.org

Perchloric acid on silica-gel (HClO₄–SiO₂): This reusable catalyst enables chemoselective N-tert-butoxycarbonylation at room temperature under solvent-free conditions. organic-chemistry.org

Guanidine Hydrochloride: This organocatalyst effectively promotes N-Boc protection of amines and amino acids in ethanol, achieving excellent yields. researchgate.net

Catalyst-Free in Water: Performing the reaction in water can lead to chemoselective N-t-Boc derivatives without the formation of common side products like isocyanates or ureas. organic-chemistry.org

The selection of the appropriate solvent and catalyst system is crucial for optimizing the reaction, as it can be tuned to control selectivity and reaction times. acs.org For instance, selective mono-N-Boc protection of diamines can be achieved by controlling the reaction conditions. researchgate.netscielo.org.mx

| Catalyst/Condition | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Iodine (catalytic) | Solvent-free | Practical, ambient temperature, efficient | organic-chemistry.org |

| HClO₄–SiO₂ | Solvent-free | Highly efficient, inexpensive, reusable catalyst | organic-chemistry.org |

| Guanidine Hydrochloride | Ethanol | Organocatalytic, excellent yields, chemoselective | researchgate.net |

| None | Water | Catalyst-free, chemoselective, avoids side products | organic-chemistry.org |

Novel Synthetic Routes for Boc-Tranexamic Acid Derivatives

Research into Boc-tranexamic acid extends to the development of novel derivatives with modified properties. These synthetic efforts aim to create new chemical entities for various applications.

One area of focus is the synthesis of prodrugs to enhance the properties of tranexamic acid. For example, alkyl ester derivatives of tranexamic acid have been synthesized to improve skin penetration for topical applications. rsc.org These derivatives are designed to be stable in formulation but are easily hydrolyzed back to the active parent drug in plasma or skin. rsc.orgnih.gov

Other synthetic modifications involve reacting tranexamic acid with reagents like phthalic anhydride or acetic anhydride to create derivatives such as N-phthaloyltranexamic acid and N-acetyltranexamic acid. scialert.net These derivatives can then be used to form complexes or undergo further synthetic transformations.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as Boc-tranexamic acid, is a paramount goal in modern pharmaceutical manufacturing. nih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances, thereby minimizing the environmental impact. nih.govresearchgate.net The synthesis of tranexamic acid and its derivatives can be improved by adhering to these core concepts.

Key principles of green chemistry relevant to Boc-tranexamic acid synthesis include:

Waste Prevention: Designing synthetic routes to minimize waste is a primary goal. nih.gov An improved synthesis for tranexamic acid has been developed from dimethyl terephthalate, which successfully avoids toxic reagents and solvents like CrO₃ and CCl₄ that plagued previous methods. purechemistry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov High atom economy processes reduce waste and increase resource efficiency. researchgate.net

Use of Safer Solvents and Reagents: Traditional organic solvents can be hazardous and contribute to pollution. researchgate.net Green chemistry encourages the use of safer, environmentally benign alternatives or solvent-free reaction conditions. researchgate.net For instance, a greener preparation process for tranexamic acid has been proposed to circumvent harsh reaction conditions and complex reagents. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net Catalysts can enable reactions to proceed more quickly and selectively, reducing the energy required and the number of synthetic steps. nih.gov In one tranexamic acid synthesis, a Ni/Al₂O₃ catalyst was used for a one-pot hydrogenation and acylation, avoiding more expensive and hazardous catalysts like PtO₂. purechemistry.org

By integrating these principles, the synthesis of Boc-tranexamic acid can become more sustainable, cost-effective, and environmentally responsible, aligning with the broader industry trend towards greener pharmaceutical production. nih.gov

Electrochemical Synthesis Approaches for Related Carboxylic Acids

Electrochemical synthesis offers a powerful and green alternative to traditional chemical methods, often proceeding under mild conditions without the need for stoichiometric oxidants or reductants. acs.orgrsc.org While specific electrochemical routes to Boc-tranexamic acid are not widely documented, several established electrochemical methods for synthesizing related amino and carboxylic acids demonstrate the potential of this approach.

Kolbe Electrolysis: This classic electrochemical reaction involves the decarboxylative dimerization of two carboxylic acids (or their carboxylate ions). wikipedia.orgorganic-chemistry.org The mechanism proceeds through a radical intermediate generated by electrochemical decarboxylation. wikipedia.orgaakash.ac.in While typically used for symmetrical dimer synthesis, it can be adapted for cross-coupling reactions. organic-chemistry.org This method could be conceptually applied to precursors of tranexamic acid to form specific carbon-carbon bonds.

Electrochemical Reductive Amination (ERA): This method has been successfully used to prepare various α-amino acids from corresponding keto acids. researchgate.net For example, alanine, glutamic acid, and other amino acids have been synthesized by the electrochemical reductive amination of keto acids in aqueous ammonia using platinum black or palladium black electrodes. researchgate.net This approach, which can be driven by renewable energy, is a sustainable alternative to methods like the Strecker synthesis. researchgate.net

Electrocarboxylation with Carbon Dioxide (CO₂): A particularly green approach involves the electrochemical fixation of CO₂ to form carboxylic acids. nih.gov This has been applied to a variety of substrates, including imines, to produce α-amino acids. eurekaselect.comrsc.org The reaction can be conducted in a flow microreactor under mild conditions without toxic reagents. rsc.org Another advanced technique is the direct electrochemical carboxylation of benzylic C–N bonds with CO₂, which proceeds at room temperature without requiring sacrificial metals or external reducing agents. acs.org These methods represent a promising avenue for the synthesis of carboxylic acids from readily available precursors.

Purification and Characterization Techniques in Advanced Synthesis

Rigorous purification and characterization are essential to ensure the identity, purity, and quality of synthesized Boc-tranexamic acid and its analogs. A combination of advanced chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods for Derivative Isolation (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary analytical technique for the purification and purity assessment of tranexamic acid and its derivatives. nih.govnih.gov The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A critical challenge in the HPLC analysis of tranexamic acid is its lack of a strong UV-absorbing chromophore. acs.org To overcome this, pre-column derivatization is often performed. A common derivatizing agent is 2,4-dinitrofluorobenzene (Sanger's reagent), which introduces a chromophore that can be detected at a specific wavelength, such as 355 nm. acs.org

The table below summarizes typical conditions used in RP-HPLC methods for the analysis of tranexamic acid and its derivatives.

| Stationary Phase (Column) | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| C18 (250 x 4.6mm, 5 µm) | Acetonitrile:Water (65:35 v/v) | 1.0 | 355 (after derivatization) | acs.org |

| Hypersil BDS (150 x 5mm) | Phosphate Buffer:Acetonitrile (80:20 v/v) | 1.0 | 280 | nih.govnih.gov |

| C18 | 0.23% Sodium Lauryl Sulfate in buffer:Methanol (60:40) | Not Specified | 220 | rsc.org |

| Inertsil C18 (250 x 4.6mm, 5µm) | Phosphate Buffer (pH 4.8):Methanol (55:45 v/v) | 1.0 | 282 |

Spectroscopic Techniques for Structural Elucidation (e.g., ¹H-NMR, ESI-MS)

Spectroscopic techniques are indispensable for confirming the chemical structure and molecular weight of newly synthesized compounds.

Proton Nuclear Magnetic Resonance (¹H-NMR): ¹H-NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of hydrogen atoms. For a Boc-tranexamic acid derivative, distinct signals would be expected for the protons of the Boc protecting group, the cyclohexane ring, and the aminomethyl group. In studies of related N-acetyl and N-phthaloyl derivatives of tranexamic acid, specific chemical shifts (ppm) have been reported that confirm the successful modification of the amino group. eurekaselect.com

The table below shows representative ¹H-NMR chemical shift data for protons in tranexamic acid derivatives, illustrating how different parts of the molecule produce signals in distinct regions of the spectrum. eurekaselect.com

| Proton Environment | Derivative | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Phthalic Ring Protons | N-Phthaloyltranexamic Acid | 7.82 - 7.75 | Multiplet | eurekaselect.com |

| Cyclohexane Proton (No. 2) | N-Phthaloyltranexamic Acid | 2.27 - 2.17 | Multiplet | eurekaselect.com |

| Cyclohexane Protons (overlapped) | N-Phthaloyltranexamic Acid | 2.05 - 1.70 | Multiplet | eurekaselect.com |

Electrospray Ionization Mass Spectrometry (ESI-MS): Mass spectrometry is used to determine the molecular weight of a compound, providing strong evidence of its identity. ESI-MS is a soft ionization technique well-suited for analyzing polar molecules like amino acid derivatives. It is routinely used alongside techniques like FTIR and NMR to provide a complete characterization of synthesized tranexamic acid derivatives and their metal complexes. eurekaselect.com The resulting mass spectrum would show a peak corresponding to the molecular ion of Boc-tranexamic acid, confirming its successful synthesis.

Boc Tranexamic Acid in Peptide and Peptidomimetic Chemistry

Solution-Phase Synthesis of Boc-Tranexamic Acid Containing Peptides

Solution-phase peptide synthesis (LPPS) offers a versatile approach to constructing peptides and peptidomimetics, allowing for step-by-step elongation in a homogeneous liquid environment bachem.comunimi.itexplorationpub.com. This method is particularly amenable to convergent synthesis, where pre-synthesized peptide fragments are coupled to form larger molecules, often leading to high purity and yield unimi.itexplorationpub.comresearchgate.net. The tert-butyloxycarbonyl (Boc) group serves as a widely utilized Nα-amino protecting group in LPPS, valued for its stability under various coupling conditions and its selective removal under acidic treatment bachem.comnih.gov. Boc-protected amino acids and their derivatives, such as Boc-Tranexamic Acid, can be readily incorporated into peptide chains using established LPPS methodologies.

Boc-Tranexamic Acid, chemically known as trans-4-(tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid, is a derivative of tranexamic acid featuring the acid-labile Boc protecting group cymitquimica.comchemimpex.com. Its structure, containing a cyclohexyl ring, confers specific conformational properties. Boc-Tranexamic Acid is soluble in common organic solvents, a characteristic that facilitates its use in standard LPPS protocols where reactions are typically performed in solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) bachem.comcymitquimica.comchemimpex.com. The Boc group protects the amine functionality, allowing the carboxylic acid moiety to be activated for peptide bond formation.

Fragment Condensation Strategies

Fragment condensation is a powerful technique within LPPS that involves coupling pre-formed peptide fragments, rather than adding amino acids one by one. This strategy is particularly advantageous for synthesizing long or complex peptides, as it can minimize racemization and simplify purification unimi.itresearchgate.netnih.gov. Boc-protected peptide fragments can be effectively synthesized and then coupled using various activating agents.

When incorporating Boc-Tranexamic Acid into a peptide sequence via fragment condensation in solution phase, it can be part of either the N-terminal or C-terminal fragment. The carboxylic acid group of Boc-Tranexamic Acid is activated using standard peptide coupling reagents, such as carbodiimides (e.g., DCC, DIC) in conjunction with additives (e.g., HOBt, HOAt), or activated ester methods (e.g., using N-hydroxysuccinimide) bachem.com. Alternatively, pre-formed active esters of Boc-Tranexamic Acid can be synthesized and then coupled to the free N-terminus of another peptide fragment bachem.com. The Boc group remains intact during the coupling process, safeguarding the N-terminus of the fragment containing Boc-Tranexamic Acid. Successful fragment condensation reactions using Boc-protected peptides have been reported to achieve high yields, often in the range of 80–100%, with excellent optical purity researchgate.net.

| Coupling Reagent System | Additives/Activators | Typical Solvent | Reaction Time (approx.) | Notes |

| DCC/HOBt | HOBt | DMF, DCM | 2-24 hours | Common for activating carboxylic acids; DCC can cause side reactions if not controlled. |

| DIC/Oxyma Pure | Oxyma Pure | DMF, DCM | 1-12 hours | DIC is a liquid carbodiimide, often preferred for ease of handling; Oxyma Pure is a HOBt alternative. |

| HATU/DIPEA | DIPEA | DMF, NMP | 0.5-4 hours | Highly efficient coupling reagent, often used for difficult couplings and fragment condensation. |

| HBTU/HOBt/DIPEA | HOBt, DIPEA | DMF, NMP | 1-6 hours | Widely used uronium salt coupling agent, effective for both amino acid and fragment coupling. |

| N-Hydroxysuccinimide (NHS) Esters | N/A | DMF, DCM | 1-12 hours | Pre-activated esters, react directly with amines; often requires prior activation of the carboxylic acid. |

Macrolactamization and Cyclization Reactions

Macrolactamization is a critical strategy for synthesizing cyclic peptides, which often exhibit enhanced stability against enzymatic degradation and improved pharmacological properties compared to their linear counterparts uni-kiel.denih.gov. In LPPS, macrocyclization typically involves the formation of an amide bond between the N-terminus of a peptide and its C-terminus, or between side-chain functional groups, to close the peptide ring uni-kiel.denih.gov.

For a peptide containing a Boc-Tranexamic Acid residue to undergo macrolactamization, the Boc protecting group on the amino group of the tranexamic acid moiety must first be selectively removed. This deprotection is typically achieved using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), which cleaves the acid-labile Boc group, liberating the free amine bachem.comnih.govchempep.comuq.edu.au. Once the N-terminus (or a side-chain amine) is deprotected, it can then participate in an intramolecular cyclization reaction. The free amine is coupled with an activated C-terminal carboxylic acid (or a side-chain carboxylic acid) of the same peptide chain. The efficiency of macrolactamization is highly dependent on the conformation of the linear precursor and the effective molarity achieved during the cyclization step uni-kiel.de. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization uni-kiel.de.

The incorporation of the tranexamic acid scaffold itself, being a cyclic amino acid analogue, can influence the conformational preferences of the linear precursor, potentially aiding in the pre-organization required for efficient cyclization mdpi.com.

| Protecting Group Strategy | Deprotection Reagent/Conditions | Cleavage Mechanism | Notes on Application in Cyclization |

| Nα-Boc | TFA (e.g., 50% in DCM) | Acidolysis | Boc removal exposes N-terminus for macrolactamization. Requires subsequent activation of C-terminus. |

| Side-Chain Boc | TFA (e.g., 50% in DCM) | Acidolysis | If used on a side chain amine (e.g., Lys), removal exposes amine for side-chain to C-terminus cyclization. |

| Side-Chain tBu (e.g., Asp, Glu) | TFA (e.g., 50% in DCM) | Acidolysis | If used on a side chain carboxyl, removal exposes carboxyl for side-chain to N-terminus cyclization. |

| Side-Chain Bzl (e.g., Ser, Tyr) | TFA, HBr/AcOH, TMSOTf | Hydrogenolysis, Acidolysis | Removal exposes hydroxyl/phenolic groups; not directly involved in standard macrolactamization. |

Compound List:

Boc-Tranexamic Acid

Tranexamic Acid

DCC (Dicyclohexylcarbodiimide)

HOBt (1-Hydroxybenzotriazole)

DCM (Dichloromethane)

DMF (Dimethylformamide)

DIC (Diisopropylcarbodiimide)

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

NMP (N-Methyl-2-pyrrolidone)

NHS (N-Hydroxysuccinimide)

TFA (Trifluoroacetic Acid)

Boc-Lys(Fmoc)-OH

Fmoc-tranexamic acid

Fmoc-4-AMCHC-OH

Bzl (Benzyl)

tBu (tert-Butyl)

Z (Benzyloxycarbonyl)

HBr (Hydrogen Bromide)

AcOH (Acetic Acid)

TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

Application of Boc Tranexamic Acid in the Design and Synthesis of Bioactive Molecules

Synthesis of Advanced Pharmaceutical Intermediates

Precursors for Prodrug Development with Enhanced Oral Bioavailabilitycymitquimica.comijpsonline.com

Tranexamic acid (TXA) itself exhibits limitations in its pharmacokinetic profile, including modest oral bioavailability (approximately 30%) and a rapid elimination half-life ijpsonline.comgoogle.com. To overcome these challenges and improve therapeutic efficacy, prodrug strategies are employed. Boc-tranexamic acid, as a protected derivative, plays a significant role in this context. The Boc group can enhance the lipophilicity and stability of the molecule, facilitating better absorption across biological membranes, which is a key factor in improving oral bioavailability ijpsonline.comchemimpex.comchemimpex.commdpi.commdpi.com.

Prodrugs are designed to release the active parent drug (tranexamic acid) in vivo through enzymatic or chemical cleavage of the prodrug moiety. The Boc group, being a common and readily cleavable protecting group, can be strategically removed under physiological conditions, thereby releasing active tranexamic acid. This approach allows for sustained release and potentially improved drug delivery, leading to more convenient dosing regimens and reduced side effects compared to conventional formulations ijpsonline.comgoogle.comgoogle.comscience.gov. While specific clinical data on Boc-tranexamic acid as a direct prodrug precursor for oral bioavailability enhancement is still emerging, its structural features align with established principles of prodrug design for improved oral absorption mdpi.commdpi.com.

Intermediate in Complex Molecule Productionchembk.com

Boc-tranexamic acid is a highly versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, peptides, and specialized chemical probes chemimpex.comchembk.comcymitquimica.comchembk.com. The Boc group effectively shields the amine functionality, preventing unwanted side reactions during synthetic steps targeting the carboxylic acid group or other parts of the molecule. This protection strategy is fundamental in multi-step organic synthesis, allowing for the stepwise construction of intricate molecular architectures.

For instance, Boc-tranexamic acid has been utilized in the synthesis of potent enzyme inhibitors and pharmaceutical candidates. A notable example is its use in the synthesis of CGP-71683A, where the N-Boc derivative served as a key intermediate drugfuture.com. Furthermore, it is employed in the construction of peptide-based molecules and conjugates, where it can be incorporated into peptide chains or linked to other molecular scaffolds ijpsonline.comchemimpex.comchemimpex.commdpi.comrsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netacs.org. The ability to selectively deprotect the amine group after desired modifications enables further functionalization or coupling reactions, making Boc-tranexamic acid an indispensable tool for medicinal chemists and synthetic organic chemists chembk.comcymitquimica.com.

Development of Novel Materials with Integrated Biological Activity

Beyond its role in small molecule synthesis, Boc-tranexamic acid serves as a valuable precursor in the development of advanced materials, particularly those designed for biomedical applications where integrated biological activity is paramount.

Bioconjugation Strategies for Tranexamic Acid Derivativesrsc.org

Bioconjugation, the process of covalently linking molecules to biomolecules or materials, is a cornerstone of modern drug delivery and diagnostics. Tranexamic acid derivatives are being explored for their potential in hemostatic applications and as drug delivery vehicles rsc.orgresearchgate.net. Boc-tranexamic acid can be strategically employed in bioconjugation strategies. The Boc protecting group can be removed to expose the primary amine, which can then participate in conjugation reactions, such as amide bond formation or Michael additions, with activated biomolecules or material surfaces.

For example, in the synthesis of metal-based anticancer agents, Boc-protected tranexamic acid derivatives have been conjugated to metal complexes, such as Ir(III)-COUPY conjugates, to create targeted therapeutic agents acs.orgub.edu. In these applications, the Boc group facilitates the controlled introduction of the tranexamic acid moiety into the larger conjugate structure. Subsequent deprotection allows for the desired linkage or interaction with biological targets. Similarly, in solid-phase peptide synthesis, Boc-protected amino acids, including Boc-tranexamic acid, are standard intermediates for building complex peptide structures that can be conjugated to other molecules or solid supports ijpsonline.comresearchgate.net.

Creation of Functionalized Polymers and Nanomaterialsrsc.orgresearchgate.netnih.govub.edu

The development of functionalized polymers and nanomaterials for drug delivery, tissue engineering, and wound healing is a rapidly advancing field. Tranexamic acid derivatives are being incorporated into various polymeric and nanostructured systems to impart specific biological activities, such as antifibrinolytic or hemostatic properties rsc.orgresearchgate.netmdpi.com. Boc-tranexamic acid can act as a functional monomer or be grafted onto existing polymer backbones.

For instance, tranexamic acid has been loaded into chitosan (B1678972) electrospun nanofibers, creating hemostatic patches for hemorrhage control rsc.orgresearchgate.net. Boc-tranexamic acid could serve as a precursor in the synthesis of such functionalized polymers, where the Boc group is removed to allow for incorporation into the polymer matrix or for subsequent surface modification. Furthermore, research into poly(lactic acid) (PLA) nanocomposites has explored the incorporation of tranexamic acid for wound dressing applications mdpi.com. Boc-tranexamic acid's carboxylic acid group can be utilized for esterification or amidation reactions to covalently attach it to polymer chains or nanoparticles, thereby creating functionalized materials with tailored biological activities.

Mechanistic and Theoretical Studies on Boc Tranexamic Acid Reactivity

Reaction Kinetics and Thermodynamics of Boc Deprotection

The Boc group is a common amine protecting group, valued for its stability under basic and nucleophilic conditions, yet readily removable under acidic conditions. The deprotection of the Boc group from Boc-Tranexamic Acid typically proceeds via an acid-catalyzed mechanism, a process well-characterized for tert-butyl carbamates commonorganicchemistry.comjk-sci.comorganic-chemistry.org.

The general mechanism involves several key steps:

Protonation: The carbamate (B1207046) oxygen atom of the Boc group is protonated by an acid catalyst.

Cation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide (CO₂) and generating the free amine commonorganicchemistry.comjk-sci.comnih.gov.

Thermodynamically, the deprotection reaction is characterized by the evolution of gaseous byproducts (CO₂ and isobutylene (B52900) from the tert-butyl cation), which drives the reaction forward. This gas evolution necessitates that Boc deprotection reactions not be conducted in closed systems commonorganicchemistry.comjk-sci.com.

Kinetic studies on Boc deprotection reveal that the reaction rate is influenced by the strength of the acid catalyst, temperature, and solvent. For tert-butoxycarbonyl (t-BOC) groups in certain chemical contexts, activation energies have been quantified. For instance, in the context of chemically amplified resists, the activation energy (Ea) for t-BOC group deprotection was determined to be 98.95 kJ/mol ltj.co.jp. While this specific value is from resist chemistry, it illustrates the energetic barrier associated with this common deprotection pathway. Computational modeling suggests that the electrophilicity of the N-Boc carbonyl group strongly correlates with the reaction rate, and the deprotection can involve a concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation nih.gov.

Emerging Research Directions and Future Perspectives

Integration of Boc-Tranexamic Acid into Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the advantages of traditional chemical methods with the high selectivity and efficiency of biological catalysts. This approach is gaining traction as a method for greener and more efficient chemical production. Enzymes operate under mild conditions, such as dilute aqueous solutions and temperatures below 50°C, which can reduce energy consumption and minimize the formation of byproducts.

The integration of biocatalysis into the synthesis of Boc-tranexamic acid or its precursors offers several potential advantages. Enzymes could be employed for the highly selective synthesis of the tranexamic acid backbone, ensuring the desired trans-isomer is produced with high fidelity, thus avoiding complex separation steps. Furthermore, enzymatic processes could be developed for the protection step, where an enzyme selectively attaches the Boc group to the aminomethyl function of tranexamic acid. While specific, large-scale chemoenzymatic routes for Boc-tranexamic acid are still an emerging area, the principles of biocatalysis are well-established and offer a promising avenue for future process optimization. nih.gov

High-Throughput Synthesis and Screening of Libraries

High-throughput synthesis (HTS) allows for the rapid creation of a large number of diverse molecules, known as a library, which can then be screened for specific biological activities. This approach is fundamental to modern drug discovery. By systematically modifying the core structure of tranexamic acid and protecting it as Boc-tranexamic acid, researchers can generate libraries of novel derivatives.

For example, the carboxylic acid or the protected amine group of Boc-tranexamic acid can be functionalized to create a wide array of amides, esters, and other derivatives. researchgate.netrsc.org These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. This strategy accelerates the discovery of new therapeutic agents and chemical probes by exploring a vast chemical space in a time-efficient manner.

Advanced Applications in Chemical Biology Research

The unique structure of tranexamic acid makes it a valuable tool in chemical biology for investigating complex biological processes. By modifying it with reporter tags or using it as a scaffold, researchers can develop sophisticated probes to explore cellular functions.

Probes for Biochemical Pathway Elucidation

Chemical probes are essential tools for dissecting biochemical pathways and identifying the molecular targets of bioactive compounds. Tranexamic acid, tagged with isotopes or fluorescent markers, can be used to trace its journey within cells and identify its binding partners.

A key study demonstrated that tranexamic acid preferentially localizes within the nuclei of human umbilical endothelial cells. mainehealth.org Using a radiolabeled version (³H-TXA), researchers found that 60-70% of the internalized compound accumulated in the nuclear fraction. mainehealth.org To identify the proteins that interact with tranexamic acid, a method called Drug Affinity Responsive Target Stability (DARTS) was employed. This technique revealed that tranexamic acid binds to and protects several proteins from degradation, including three involved in gene expression and three metabolic enzymes. mainehealth.org Such findings indicate that the biological effects of tranexamic acid may extend beyond its known role in fibrinolysis and involve the regulation of gene expression and metabolism. mainehealth.orgnih.gov This approach, using a modified version of the core molecule as a probe, is a powerful strategy for uncovering new biological functions and therapeutic targets.

DNA-Binding Properties of Tranexamic Acid Derivatives

Recent research has explored the interaction of tranexamic acid derivatives with DNA, opening up new possibilities for their application. A study involving tranexamic acid derivatives modified with various amino acids revealed that these compounds can bind to calf thymus DNA (ctDNA). ijpsonline.com

The binding was investigated using UV-visible absorption spectroscopy, which showed a hypochromic effect—a decrease in absorbance—upon interaction of the derivatives with ctDNA. ijpsonline.com This effect suggests that the molecules interact with DNA through a combination of groove-binding and electrostatic interactions. ijpsonline.com Notably, the amino acid-modified derivatives exhibited a higher affinity for ctDNA compared to tranexamic acid alone, indicating that the amino acid side chains contribute to forming a structure that enhances binding. ijpsonline.comsemanticscholar.org The stronger interaction of these derivatives suggests their potential for further investigation as DNA-targeting agents. ijpsonline.com

| Compound | Hypochromism (%) |

|---|---|

| TA | 1.00 |

| TA-His | 12.0 |

| TA-Leu-His | 1.01 |

| TA-Glu-Phe | 2.95 |

| TA-Glu-Lys | 3.92 |

| TA-Ser-Tyr | 2.04 |

Sustainability and Scalability in Boc-Tranexamic Acid Production

The production of any pharmaceutical intermediate, including Boc-tranexamic acid, must consider sustainability and scalability for industrial viability. The synthesis of the core molecule, tranexamic acid, has historically involved harsh reaction conditions, including vigorous temperatures and pressures, and the use of complex or hazardous reagents. google.comresearchgate.net

Modern synthetic chemistry aims to develop "greener" processes that are safer, more efficient, and environmentally benign. Recent advancements in the synthesis of tranexamic acid have focused on circumventing these issues. For example, improved routes have been designed to avoid toxic reagents like chromium trioxide (CrO₃) and solvents such as carbon tetrachloride (CCl₄). researchgate.net

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing BOC-TRANEXAMIC ACID with high purity and yield?

- Methodological Answer : Synthesis protocols should include stepwise protection of tranexamic acid’s amino group using di-tert-butyl dicarbonate (Boc anhydride) under controlled pH (8–9) in a water-organic biphasic system. Purity can be verified via HPLC with UV detection (λ = 220 nm) and confirmed by NMR spectroscopy (e.g., H and C spectra for Boc group integration). Yield optimization may require iterative adjustments of reaction time, temperature, and solvent ratios (e.g., dioxane/water) .

Q. How do researchers determine optimal storage conditions for BOC-TRANEXAMIC ACID to ensure chemical stability?

- Methodological Answer : Stability studies should employ accelerated degradation testing under varying temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH). Samples are analyzed periodically via TLC or LC-MS to detect hydrolysis of the Boc group. Long-term stability is assessed by comparing degradation kinetics to ICH guidelines Q1A(R2). Storage in amber glass vials under inert gas (argon) at -20°C is recommended for lab-scale preservation .

Advanced Research Questions

Q. What methodologies are recommended for comparing the efficacy of BOC-TRANEXAMIC ACID across different administration routes in preclinical models?

- Methodological Answer : Use randomized controlled trials (RCTs) with stratified animal cohorts (e.g., rodents) receiving intravenous, topical, or oral doses. Efficacy metrics include plasma concentration profiles (via LC-MS/MS), thrombin generation assays, and bleeding time reduction. Statistical analysis should employ ANOVA with post-hoc Tukey tests to compare intergroup differences. Systematic reviews of existing tranexamic acid (TXA) studies (e.g., meta-analyses on TXA administration routes ) can inform experimental design adjustments for Boc-TXA specificity.

Q. How should researchers address discrepancies in pharmacokinetic (PK) data for BOC-TRANEXAMIC ACID reported across independent studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate PK parameters (e.g., , ) from peer-reviewed studies. Heterogeneity is quantified via statistics, with subgroup analyses to control for variables like species (rat vs. murine), dosing regimens, and analytical techniques. Sensitivity analyses exclude outliers, and funnel plots assess publication bias. Contradictions may arise from differences in bioanalytical validation (e.g., calibration curve linearity ranges) .

Q. What in vitro assays are most robust for evaluating the antifibrinolytic mechanism of BOC-TRANEXAMIC ACID compared to its parent compound, tranexamic acid?

- Methodological Answer : Use plasmin inhibition assays with chromogenic substrates (e.g., S-2251) to measure IC values under physiological pH (7.4). Comparative studies should include TXA as a positive control and assess time-dependent inhibition via pre-incubation protocols. Surface plasmon resonance (SPR) can quantify binding affinities to plasminogen’s lysine-binding sites. Data interpretation must account for Boc-TXA’s steric effects on target interaction .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting results in BOC-TRANEXAMIC ACID’s cytotoxicity profiles across cell lines?

- Methodological Answer : Perform dose-response assays (e.g., MTT or ATP luminescence) in multiple cell lines (e.g., HEK293, HepG2) with standardized culture conditions (e.g., serum concentration, passage number). Confounding factors like solvent toxicity (e.g., DMSO controls) must be ruled out. Data normalization to vehicle-treated groups and meta-regression analysis can identify cell-type-specific sensitivities. Contradictions may stem from differences in assay endpoints (e.g., IC vs. LD) .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of BOC-TRANEXAMIC ACID in thrombus formation models?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to model efficacy thresholds. For in vivo models (e.g., FeCl-induced thrombosis), apply mixed-effects models to account for inter-animal variability. Bayesian hierarchical models are recommended for sparse data or small sample sizes. Sensitivity analyses should validate assumptions of normality and homoscedasticity .

Experimental Design Considerations

Q. How should researchers design studies to evaluate BOC-TRANEXAMIC ACID’s synergistic effects with existing anticoagulants?

- Methodological Answer : Employ factorial design experiments with combination indices (e.g., Chou-Talalay method) to quantify synergy (CI < 1) or antagonism (CI > 1). Cohorts receive Boc-TXA alone, comparator drugs (e.g., heparin), or combinations. Primary endpoints include bleeding time, aPTT, and thrombus weight. Power calculations must adjust for multiple comparisons to control Type I error rates .

Q. What strategies mitigate bias in blinding protocols for BOC-TRANEXAMIC ACID efficacy trials?

- Methodological Answer : Use double-blinded designs with third-party randomization (e.g., block randomization via REDCap). Compound administration should be masked via identical vehicles (e.g., saline with pH adjustment). Blinding success is validated post-trial using Bang’s index. For in vitro studies, automate data collection (e.g., plate readers) to reduce operator bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.